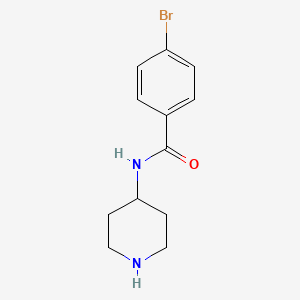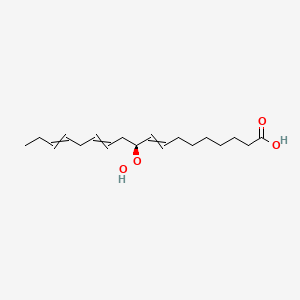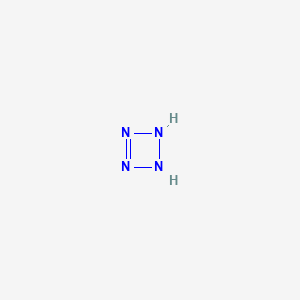
1,2-Dihydrotetrazete
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydrotetrazete: is a heterocyclic compound that contains a four-membered ring with two nitrogen atoms and two carbon atoms. This compound is part of a broader class of tetrazines, which are known for their diverse chemical properties and applications in various fields such as materials science, medicinal chemistry, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dihydrotetrazete can be synthesized through several methods. One common approach involves the cyclization of azosulfones with ketene N,N- or N,O-acetals . This method typically requires specific reaction conditions, such as the presence of a photolysis step or the use of oxidizing agents.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves multi-step processes that include the preparation of key intermediates followed by cyclization reactions. The use of photolysis and oxidation steps is crucial in achieving the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dihydrotetrazete undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Various metal catalysts, such as palladium or platinum, are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: 1,2-Dihydrotetrazete is used as a building block in organic synthesis, particularly in the preparation of other heterocyclic compounds. Its unique structure allows for the formation of complex molecules through various cycloaddition reactions .
Biology: In biological research, this compound derivatives have been studied for their potential as bioorthogonal reagents, which can selectively react with specific biomolecules without interfering with natural biological processes .
Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, including as anticancer and antimicrobial agents. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as luminescent elements and electronic devices. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .
Mécanisme D'action
The mechanism of action of 1,2-dihydrotetrazete involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. This interaction is often mediated by the compound’s ability to undergo cycloaddition reactions, which allow it to form stable complexes with its targets .
Comparaison Avec Des Composés Similaires
1,2,4,5-Tetrazine: This compound is structurally similar to 1,2-dihydrotetrazete but contains an additional nitrogen atom in the ring.
1,2-Dihydro-1,2-diazetes: These compounds are also part of the broader class of tetrazines and share similar chemical properties and applications.
Uniqueness: this compound is unique due to its specific ring structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo cycloaddition reactions makes it particularly valuable in organic synthesis and materials science .
Propriétés
Numéro CAS |
173726-39-1 |
|---|---|
Formule moléculaire |
H2N4 |
Poids moléculaire |
58.043 g/mol |
Nom IUPAC |
1,2-dihydrotetrazete |
InChI |
InChI=1S/H2N4/c1-2-4-3-1/h(H,1,4)(H,2,3) |
Clé InChI |
QGYNNJLFKIUEBQ-UHFFFAOYSA-N |
SMILES canonique |
N1NN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)
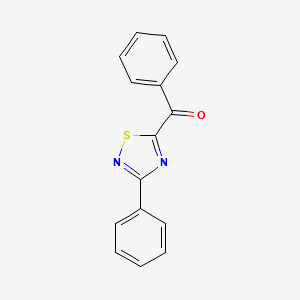
![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
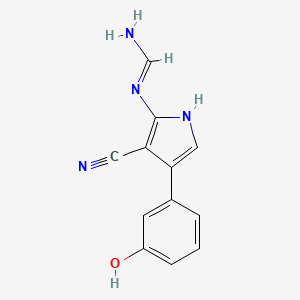
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
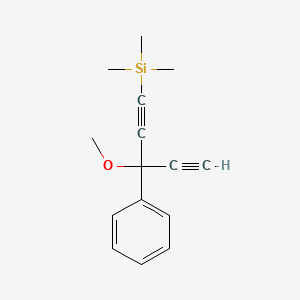
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
